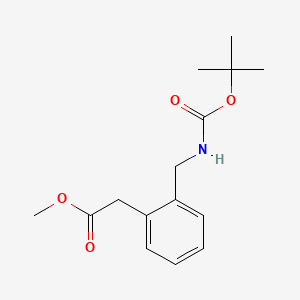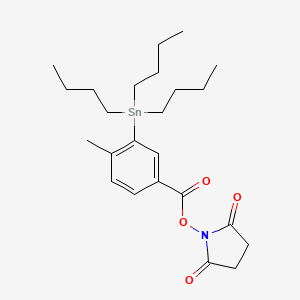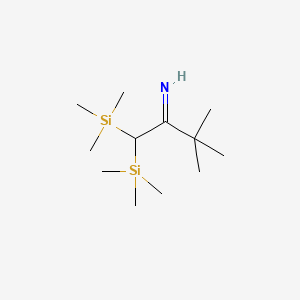
2-(2-Methoxyphenoxy)-1,3-propanediol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyphenoxy)-1,3-propanediol-d4 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-1,3-propanediol-d4 typically involves multiple steps. One common method starts with the reaction of guaiacol (2-methoxyphenol) with epichlorohydrin to form 2-(2-methoxyphenoxy)propanol. This intermediate is then subjected to deuterium exchange reactions to replace the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the deuterium exchange process. The final product is then purified using techniques such as distillation or crystallization to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxyphenoxy)-1,3-propanediol-d4 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenoxy compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyphenoxy)-1,3-propanediol-d4 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of lignin degradation and other organic reactions.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a stable isotope-labeled internal standard in pharmacokinetic studies.
Industry: Utilized in the synthesis of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-(2-Methoxyphenoxy)-1,3-propanediol-d4 involves its interaction with various molecular targets. In biological systems, it may act as a central nervous system depressant, similar to its non-deuterated counterpart. The presence of deuterium can alter the compound’s metabolic stability and reaction kinetics, leading to different pharmacokinetic and pharmacodynamic profiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Methoxyphenoxy)-1-phenylethanol
- 2-Methoxyphenyl anisole
- 4-Phenoxyphenol
Uniqueness
2-(2-Methoxyphenoxy)-1,3-propanediol-d4 is unique due to its deuterium content, which provides increased stability and altered reaction kinetics. This makes it particularly valuable in research applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
114609-65-3 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
202.242 |
IUPAC-Name |
1,1,3,3-tetradeuterio-2-(2-methoxyphenoxy)propane-1,3-diol |
InChI |
InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-8(6-11)7-12/h2-5,8,11-12H,6-7H2,1H3/i6D2,7D2 |
InChI-Schlüssel |
DTADPBLDQSWASV-KXGHAPEVSA-N |
SMILES |
COC1=CC=CC=C1OC(CO)CO |
Synonyme |
2-(o-Methoxyphenoxy)-1,3-propanediol-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


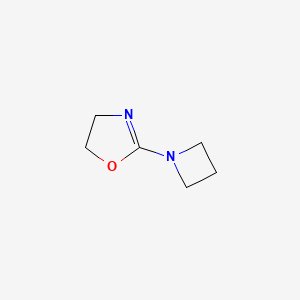

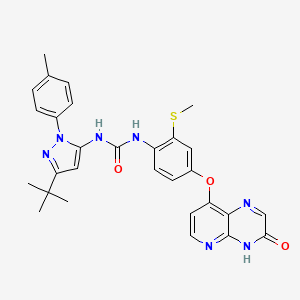
![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B582680.png)
